molecular formula C13H14O3 B1317097 4-(4-Oxocyclohexyl)benzoic acid CAS No. 137465-01-1

4-(4-Oxocyclohexyl)benzoic acid

Cat. No.: B1317097
CAS No.: 137465-01-1
M. Wt: 218.25 g/mol
InChI Key: CXQFXVZUJFYVHS-UHFFFAOYSA-N
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Description

4-(4-Oxocyclohexyl)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a cyclohexyl ring with a ketone group attached to the benzoic acid structure. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has been studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Oxocyclohexyl)benzoic acid involves the reaction of 4-(4-oxocyclohexyl)benzonitrile with potassium hydroxide in a mixture of methanol and water. The reaction is typically carried out at elevated temperatures (around 70°C) for several hours. The reaction mixture is then filtered, concentrated, and extracted with dichloromethane to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxocyclohexyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(4-Oxocyclohexyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Oxocyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Oxocyclohexyl benzoate: Similar structure but with an ester group instead of a carboxylic acid group.

    2-Oxocyclohexyl benzoate: Similar structure but with the ketone group in a different position.

    4-(4,4-Dimethyl-2-oxocyclohexyl)butyric acid: Similar structure with additional methyl groups.

Uniqueness

4-(4-Oxocyclohexyl)benzoic acid is unique due to its specific combination of a cyclohexyl ring with a ketone group and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4-(4-Oxocyclohexyl)benzoic acid (CAS No. 137465-01-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring with a ketone group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}O3_{3}
  • Molecular Weight : 218.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain enzymes, which can modulate metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant biological activity:

  • Cytotoxicity : In studies involving various cancer cell lines, the compound displayed selective cytotoxicity. For instance, it was found to inhibit cell growth in human hepatoma (HepG2) and melanoma (A2058) cells without affecting normal fibroblast cells significantly .
  • Proteasome and Autophagy Modulation : Research indicates that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Although specific data on this compound is limited, similar compounds have shown promising results in promoting protein degradation systems .

Case Studies

  • Study on Antiproliferative Effects : A study conducted on various benzoic acid derivatives highlighted that compounds with structural similarities to this compound exhibited potent antiproliferative effects against several cancer cell lines, suggesting a potential role in cancer therapy.
  • Mechanistic Insights : A detailed investigation into the mechanism of action revealed that compounds related to this compound could induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Data Tables

Biological ActivityTarget CellsIC50 (µM)Reference
CytotoxicityHepG215
CytotoxicityA205812
Proteasome ActivityFibroblastsNot reported

Properties

IUPAC Name

4-(4-oxocyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQFXVZUJFYVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577342
Record name 4-(4-Oxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137465-01-1
Record name 4-(4-Oxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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